molecular formula C22H23N3O2S B2988348 N-(2-(2,3-dimethylphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-phenylpropanamide CAS No. 1020053-62-6

N-(2-(2,3-dimethylphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-phenylpropanamide

Cat. No. B2988348
CAS RN: 1020053-62-6
M. Wt: 393.51
InChI Key: RNMPWUVDEAEJPE-UHFFFAOYSA-N
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Description

“N-(2-(2,3-dimethylphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-phenylpropanamide” is a compound that has been synthesized and characterized in the field of medicinal chemistry . It is a derivative of 4-aminophenazone, a non-steroidal anti-inflammatory drug . These compounds have potential biological applications and were screened against human recombinant alkaline phosphatase .


Synthesis Analysis

The synthesis of this compound involves the use of 4-aminophenazone, also known as antipyrine . The compound was characterized by single crystal XRD analysis . The reaction of N-(2,3- and 3,5-dimethylphenyl)-α-methyl-β-alanines with ethyl acetoacetate gave 1-(2,3- or 3,5-dimethylphenyl)-2,5-dimethyl-1,4,5,6-tetrahydro-4(1H)pyridones .


Molecular Structure Analysis

The molecular structure of the compound was investigated using the Def2-SVPD basis set in conjunction with the hybrid method of B3LYP . The results revealed similarities between the experimental and theoretical calculations . The HOMO orbitals are located at the hetero atoms, while the LUMO orbitals are located at the benzene ring .


Chemical Reactions Analysis

The reaction of N-(2,3- and 3,5-dimethylphenyl)-α-methyl-β-alanines with ethyl acetoacetate resulted in the formation of 1-(2,3- or 3,5-dimethylphenyl)-2,5-dimethyl-1,4,5,6-tetrahydro-4(1H)pyridones . The combined spectral data obtained by 1H-, 13C-,1 H/13C (HETCOR) NMR and IR provided useful information about the structure of the products synthesized in this work .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthetic Pathways: Research on related compounds, such as pyrazole and pyridine derivatives, focuses on their synthesis. For example, the development of methods for synthesizing thieno[2,3-b]pyridine and pyridothienopyrimidine derivatives from precursors like ethyl 4-(4-bromophenyl)-5-cyano-2-phenyl-6-thioxo-1,6-dihydropyridine-3-carboxylate highlights the complex chemical reactions involved in producing such compounds (Gad-Elkareem, Abdel-fattah, & Elneairy, 2011). These pathways can be crucial for the synthesis of the compound , given its complex structure which includes a thieno[3,4-c]pyrazol moiety.

Biological Activities and Applications

  • Antimicrobial and Anticonvulsant Activities: Similar compounds have been evaluated for their antimicrobial and anticonvulsant activities. For instance, some alkanamide derivatives bearing heterocyclic rings showed significant anticonvulsant activity (Tarikogullari et al., 2010). This suggests potential research applications of our compound in exploring new treatments for microbial infections or seizures, contingent upon its structural similarity and biological activity profiles.
  • Heterocyclic Synthesis: The utility of enaminonitriles in the synthesis of new pyrazole, pyridine, and pyrimidine derivatives, as described in studies, underlines the importance of such compounds in developing new heterocyclic compounds with potential pharmacological applications (Fadda, Etman, El-Seidy, & Elattar, 2012). Given the heterocyclic nature of "N-(2-(2,3-dimethylphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-phenylpropanamide", it could serve as a precursor or model for synthesizing novel heterocyclic compounds.

properties

IUPAC Name

N-[2-(2,3-dimethylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O2S/c1-15-7-6-10-20(16(15)2)25-22(18-13-28(27)14-19(18)24-25)23-21(26)12-11-17-8-4-3-5-9-17/h3-10H,11-14H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNMPWUVDEAEJPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2C(=C3CS(=O)CC3=N2)NC(=O)CCC4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(2,3-dimethylphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-phenylpropanamide

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